molecular formula C6H8O7 B1253861 D-galactaro-1,4-lactone

D-galactaro-1,4-lactone

Cat. No. B1253861
M. Wt: 192.12 g/mol
InChI Key: XECPAIJNBXCOBO-LKELSTGYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-galactaro-1,4-lactone is a delta-lactone that is D-galactono-1,4-lactone in which the hydroxy group at position 6 has been oxidised to the corresponding carboxylic acid. It is a delta-lactone and an aldarolactone. It derives from a D-galactono-1,4-lactone. It is a conjugate acid of a D-galactaro-1,4-lactone(1-).

Scientific Research Applications

Isomerization and Enzymatic Conversion

  • D-galactaro-1,4-lactone is involved in the enzymatic conversion processes within certain bacteria. Agrobacterium tumefaciens, for instance, utilizes D-galacturonate as a carbon source, where the first step is oxidation to D-galactaro-1,5-lactone. A novel enzyme, D-galactarolactone isomerase (GLI), catalyzes the isomerization of D-galactaro-1,5-lactone to D-galactaro-1,4-lactone, representing a unique function in the amidohydrolase superfamily (Bouvier et al., 2014).

Pectin Degradation Pathway

  • In research exploring the conversion of pectin, a plant cell wall polymer, to fuel and bulk chemicals, D-galactaro-1,4-lactone plays a critical role. Agrobacterium tumefaciens's third step in the pectin degradation pathway involves the conversion of D-galactaro-1,4-lactone to other metabolic intermediates, facilitated by an enzyme with a novel activity within the enolase superfamily (Vetting et al., 2016).

Conversion in Microbial Oxidative Pathways

  • Microbial oxidative pathways involve the oxidation of D-galacturonate to D-galactarolactone. A study identified a novel enzyme, Galactarolactone cycloisomerase, in Agrobacterium tumefaciens that directly converts D-galactarolactone to 3-deoxy-2-keto-hexarate, indicating a novel activity in the growing enolase superfamily (Andberg et al., 2012).

Biosynthesis of D-Erythroascorbic Acid

  • D-galactaro-1,4-lactone is involved in the biosynthesis of D-erythroascorbic acid, an antioxidant molecule in Saccharomyces cerevisiae. The enzyme D-arabinono-1,4-lactone oxidase, purified from the mitochondrial fraction of C. albicans, catalyzes the final step in this biosynthesis process (Huh et al., 1994).

Enzyme Structural Insights

  • Further structural elucidation of enzymes interacting with D-galactaro-1,4-lactone has been accomplished. For instance, the crystal structure of uronate dehydrogenase from Agrobacterium tumefaciens, which catalyzes the oxidation of D-galacturonic acid with NAD+ as a cofactor, reveals insights into cofactor and substrate binding and the reaction mechanism. The product, D-galactaro-1,5-lactone, rearranges to D-galactaro-1,4-lactone (Parkkinen et al., 2011).

Antioxidant Production in Bacteria

  • D-Arabinono-1,4-lactone oxidase, involved in D-erythroascorbic acid biosynthesis, was functionally expressed in Escherichia coli, enabling the overproduction of D-erythroascorbic acid and L-ascorbic acid when supplied with respective lactones (Byunyeol Lee et al., 1999).

properties

Product Name

D-galactaro-1,4-lactone

Molecular Formula

C6H8O7

Molecular Weight

192.12 g/mol

IUPAC Name

(2S)-2-[(2R,3R,4R)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid

InChI

InChI=1S/C6H8O7/c7-1-2(8)6(12)13-4(1)3(9)5(10)11/h1-4,7-9H,(H,10,11)/t1-,2-,3+,4-/m1/s1

InChI Key

XECPAIJNBXCOBO-LKELSTGYSA-N

Isomeric SMILES

[C@H]1([C@H](C(=O)O[C@H]1[C@@H](C(=O)O)O)O)O

Canonical SMILES

C1(C(C(=O)OC1C(C(=O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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